2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Overview
Description
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a bromine atom at the 5-position of the benzyl group, a methyl group at the 2-position of the benzyl group, and a fluorine atom at the 4-position of the phenyl group attached to the thiophene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Fluorination: The fluorine atom can be introduced using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent.
Thiophene Ring Formation: The thiophene ring can be constructed using a cyclization reaction involving sulfur sources like Lawesson’s reagent or elemental sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine, methyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties can be modulated by the substituents, affecting its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-phenylthiophene: Lacks the fluorine substituent, which may affect its electronic properties and reactivity.
2-(5-Bromo-2-methylbenzyl)-5-(4-chlorophenyl)thiophene: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
2-(5-Bromo-2-methylbenzyl)-5-(4-methylphenyl)thiophene: Has a methyl group instead of fluorine, altering its physical and chemical properties.
Uniqueness
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is unique due to the specific combination of bromine, methyl, and fluorine substituents. This combination imparts distinct electronic, steric, and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRIERSBZHUCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677368 | |
Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030825-20-7 | |
Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030825207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76HXE3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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